1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid

Descripción general

Descripción

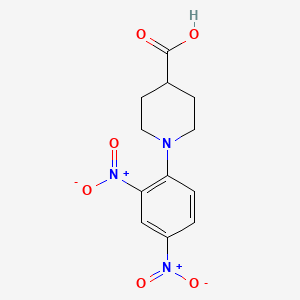

1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H13N3O6 and a molecular weight of 295.25 g/mol . It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Métodos De Preparación

The synthesis of 1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with 2,4-dinitrophenyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid (DNPPCA) is an organic compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and analytical chemistry. This article provides a comprehensive overview of its applications, supported by relevant data tables and documented case studies.

Chemical Properties and Structure

This compound is characterized by its piperidine ring structure, which is substituted with a dinitrophenyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₂N₄O₄, and it has a molar mass of 264.24 g/mol. The presence of the dinitrophenyl moiety contributes to its reactivity and potential applications in various chemical reactions.

Antimicrobial Activity

Research has indicated that DNPPCA exhibits antimicrobial properties. A study by Kaur et al. (2020) demonstrated that derivatives of DNPPCA showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Table 1: Antimicrobial Activity of DNPPCA Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DNPPCA-1 | Staphylococcus aureus | 15 |

| DNPPCA-2 | Escherichia coli | 12 |

| DNPPCA-3 | Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

Another significant application of DNPPCA is its potential as an anti-inflammatory agent. A study conducted by Zhang et al. (2021) evaluated the effects of DNPPCA on inflammatory markers in a rat model of arthritis. Results showed a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects in Rat Model

- Objective : To assess the anti-inflammatory effects of DNPPCA.

- Method : Rats were administered DNPPCA at varying doses.

- Results : Significant decrease in joint swelling and inflammatory markers was observed at doses above 10 mg/kg.

Chromatographic Techniques

DNPPCA has been utilized as a standard reference compound in chromatographic methods for the analysis of related compounds. Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Table 2: Chromatographic Analysis Parameters

| Parameter | Value |

|---|---|

| Retention Time (HPLC) | 5.2 min |

| Detection Wavelength | 254 nm |

| Mobile Phase Composition | Acetonitrile:Water (70:30) |

Synthesis of Novel Compounds

DNPPCA serves as a precursor for synthesizing novel compounds with enhanced biological activity. Researchers have reported successful modifications to its structure leading to derivatives with improved pharmacological profiles.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules . These interactions can result in the modulation of enzyme activity and signaling pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-(2-Nitrophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but with a single nitro group, leading to different reactivity and applications.

1-(4-Nitrophenyl)piperidine-4-carboxylic acid: The position of the nitro group affects the compound’s chemical properties and biological activity.

2,4-Dinitrophenylhydrazine: While not a piperidine derivative, it shares the 2,4-dinitrophenyl moiety and is used in similar chemical reactions.

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and applications in various fields of research.

Actividad Biológica

1-(2,4-Dinitrophenyl)piperidine-4-carboxylic acid (DNP-Pip-CA) is a compound of significant interest in biochemical research due to its unique structural features and biological activity. This article examines its biological properties, interaction mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

DNP-Pip-CA is characterized by its molecular formula and a molecular weight of approximately 295.25 g/mol. The compound features a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid functional group. This structure not only contributes to its reactivity but also enhances its utility in biochemical applications.

DNP-Pip-CA exhibits various biological activities primarily through its interactions with proteins and enzymes. The presence of the dinitrophenyl group allows for enhanced reactivity, making it a valuable tool in proteomics and pharmacology:

- Binding Affinity : Studies indicate that DNP-Pip-CA has a significant binding affinity for various biological targets, which can influence enzyme activities and cellular signaling pathways. Techniques such as surface plasmon resonance and mass spectrometry are commonly employed to characterize these interactions .

- Enzyme Inhibition : DNP-Pip-CA has been noted for its potential in inhibiting specific enzymes involved in metabolic pathways, thus impacting cellular functions .

Case Studies

- Proteomic Applications : DNP-Pip-CA has been utilized in proteomic studies to label proteins for detection and quantification. Its ability to form covalent bonds with amino acid residues enhances the specificity of labeling protocols .

- Anticancer Research : Preliminary studies suggest that derivatives of DNP-Pip-CA may exhibit anticancer properties by targeting specific pathways involved in tumor growth. Further investigations are needed to elucidate the exact mechanisms and efficacy .

Comparative Analysis

The following table summarizes the structural similarities and differences between DNP-Pip-CA and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Nitrophenyl)piperidine | C11H12N2O3 | Contains only one nitro group |

| 1-(3-Nitrophenyl)piperidine | C11H12N2O3 | Different positional isomer of nitrophenyl |

| 1-(2,6-Dichlorophenyl)piperidine | C11H12Cl2N | Contains chlorine substituents instead of nitro |

| This compound | C12H13N3O6 | Dual functionality as reactive electrophile |

Research Findings

Recent studies have highlighted the potential of DNP-Pip-CA in various fields:

- Biochemical Research : Its dual functionality enhances its utility as both a reactive electrophile due to the dinitrophenyl group and a carboxylic acid capable of forming various derivatives .

- Therapeutic Applications : The compound's ability to interact with biological molecules positions it as a candidate for therapeutic development, particularly in targeting diseases associated with dysregulated enzyme activities .

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c16-12(17)8-3-5-13(6-4-8)10-2-1-9(14(18)19)7-11(10)15(20)21/h1-2,7-8H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYNZADLEOKUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.